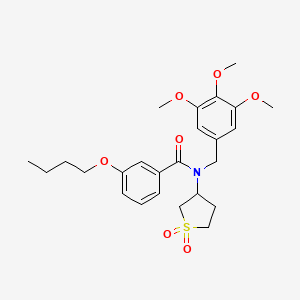![molecular formula C22H26N2O3S B11391453 3,4-dihydroquinolin-1(2H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11391453.png)
3,4-dihydroquinolin-1(2H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-methylbenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a piperidine ring, a tetrahydroquinoline moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-methylbenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-methylbenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[1-(4-methylbenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-methylbenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzenesulfonyl)piperidine: A simpler compound with similar structural features.
1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
1-[1-(4-methylbenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of a piperidine ring, a sulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
Molecular Formula |
C22H26N2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C22H26N2O3S/c1-17-10-12-20(13-11-17)28(26,27)23-14-4-8-19(16-23)22(25)24-15-5-7-18-6-2-3-9-21(18)24/h2-3,6,9-13,19H,4-5,7-8,14-16H2,1H3 |
InChI Key |
RMUCIMDMVCTIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391372.png)
![4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391374.png)
![10-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391380.png)
![6-(4-ethylphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391388.png)
![2-methyl-6-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one](/img/structure/B11391396.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11391407.png)
![Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391408.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391416.png)
![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)

![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391446.png)

